molecular formula C16H15FO2 B563849 Methyl Flurbiprofen-d3 CAS No. 1189973-18-9

Methyl Flurbiprofen-d3

Cat. No.: B563849
CAS No.: 1189973-18-9
M. Wt: 261.311
InChI Key: CPJBKHZROFMSQM-FIBGUPNXSA-N
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Description

Methyl Flurbiprofen-d3 is a deuterated form of Methyl Flurbiprofen, a nonsteroidal anti-inflammatory drug derivative. It is primarily used in research settings, particularly in the study of metabolic pathways and drug interactions due to its stable isotope labeling. The molecular formula of this compound is C16H12D3FO2, and it has a molecular weight of 261.31.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl Flurbiprofen-d3 involves the deuteration of Methyl Flurbiprofen. The synthesis typically starts with the precursor 2-(3-fluoro-4-bromophenyl) propionic acid. This compound undergoes a coupling reaction with phenylboronic acid in the presence of a palladium catalyst under alkaline conditions to form Flurbiprofen. The deuteration process involves replacing hydrogen atoms with deuterium, which can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product. The production process also includes purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl Flurbiprofen-d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl Flurbiprofen-d3 is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and interactions.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Methyl Flurbiprofen-d3 exerts its effects by inhibiting the enzyme cyclooxygenase, which is responsible for the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The deuterium labeling does not significantly alter the mechanism of action but provides a means to trace the compound in metabolic studies.

Comparison with Similar Compounds

Methyl Flurbiprofen-d3 is structurally and pharmacologically related to other nonsteroidal anti-inflammatory drugs such as fenoprofen, ibuprofen, and ketoprofen. its deuterated form offers unique advantages in research applications, including:

    Increased Stability: Deuterium atoms provide greater stability against metabolic degradation.

    Enhanced Tracing: The deuterium label allows for precise tracking in metabolic and pharmacokinetic studies.

Similar Compounds

  • Fenoprofen
  • Ibuprofen
  • Ketoprofen

These compounds share similar anti-inflammatory and analgesic properties but differ in their pharmacokinetic profiles and specific applications.

Properties

IUPAC Name

methyl 3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11(16(18)19-2)13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJBKHZROFMSQM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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